2-[4-(Methylsulfamoyl)phenyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(methylsulfamoyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(13,14)8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDNTWJBNNPRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes to 2-[4-(Methylsulfamoyl)phenyl]acetic Acid
The preparation of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity.
The synthesis of this compound can be achieved through several pathways, often starting from readily available precursors. One common approach involves the chlorosulfonylation of phenylacetic acid, followed by amination with methylamine (B109427) to introduce the methylsulfamoyl group.
A representative synthetic scheme might proceed as follows:
Chlorosulfonylation of Phenylacetic Acid: Phenylacetic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the phenyl ring, primarily at the para position due to steric and electronic effects. This reaction is typically performed at low temperatures to control its exothermicity.
Amination: The resulting 4-(chlorosulfonyl)phenylacetic acid is then reacted with methylamine. This nucleophilic substitution reaction replaces the chlorine atom with a methylamino group, forming the desired N-methylsulfamoyl moiety.
Purification: The final product, this compound, is then isolated and purified, often through recrystallization, to remove any unreacted starting materials or byproducts.
An alternative route can commence with 4-aminophenylacetic acid, which is first diazotized and then subjected to a sulfonyl chloride-forming reaction, followed by amination with methylamine.
Optimizing the synthesis of this compound is crucial for its practical application. Key areas of focus for optimization include:
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For the amination step, polar aprotic solvents are often preferred to facilitate the dissolution of the reactants and stabilize charged intermediates.
Temperature Control: Precise temperature management during the chlorosulfonylation step is critical to prevent side reactions and degradation of the starting material.
Stoichiometry of Reagents: Careful control over the molar ratios of the reactants, particularly the chlorosulfonic acid and methylamine, is essential to maximize the conversion to the desired product and minimize the formation of impurities.
Purification Techniques: Advanced purification methods, such as column chromatography, can be employed to achieve high purity levels required for specific applications. The use of different solvent systems for recrystallization can also be explored to enhance the removal of specific impurities.
| Parameter | Optimization Strategy | Rationale |
| Yield | Adjusting reagent stoichiometry; Optimizing reaction time and temperature. | To drive the reaction to completion and minimize product loss through side reactions. |
| Purity | Employing high-performance liquid chromatography (HPLC) for analysis; Utilizing recrystallization with various solvent systems; Using column chromatography. | To remove starting materials, by-products, and other impurities effectively. |
| Reaction Time | Use of catalysts where applicable; Optimization of temperature. | To increase the throughput of the synthesis. |
Design and Synthesis of Structural Analogues and Derivatives
The core structure of this compound provides a versatile scaffold for the design and synthesis of a wide array of structural analogues and derivatives. These modifications are aimed at exploring the structure-activity relationships and tuning the physicochemical properties of the molecule.
The acetyl and sulfamoyl groups are key functional handles for derivatization.
Acetyl Moiety: The carboxylic acid of the acetyl group can be converted into a variety of other functional groups, including esters, amides, and nitriles. For example, esterification with different alcohols can yield a series of esters with varying lipophilicity. The synthesis of amide derivatives can be achieved by coupling the carboxylic acid with a diverse range of amines using standard peptide coupling reagents.
Sulfamoyl Moiety: The N-methyl group on the sulfonamide can be replaced with other alkyl or aryl groups to probe the impact of steric bulk and electronics in this region of the molecule. Furthermore, the hydrogen on the sulfonamide nitrogen can be substituted, leading to N-acylated or N-alkylated derivatives.
Advanced Synthetic Techniques and Scalability in Research
The industrial production of this compound has traditionally involved large-scale sulfonation and methylation processes. For scalability, continuous flow reactors are often employed to ensure consistent product quality and high yield, with reaction conditions optimized to minimize byproduct formation. However, recent research has focused on more sophisticated and sustainable approaches.
Exploration of Catalytic Methods for Efficient Synthesis
Modern synthetic chemistry has seen a paradigm shift towards catalytic reactions to improve efficiency and reduce waste. In the context of synthesizing this compound and related structures, several catalytic strategies have shown promise.
A general approach to forming the crucial N-arylsulfonamide linkage involves the coupling of an amine with a sulfonyl-containing moiety. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. While direct C-N cross-coupling of sulfonamides with aryl halides can be challenging due to the lower nucleophilicity of sulfonamides, significant progress has been made. thieme-connect.com For instance, iridium-catalyzed direct C-H amidation of aromatic compounds with sulfonyl azides represents a cutting-edge method for creating the N-aryl sulfonamide bond, forming only nitrogen gas as a byproduct. rsc.org Rhodium catalysis has also been explored for similar transformations. rsc.org
Another innovative catalytic approach is the Chan-Lam coupling reaction, which utilizes copper catalysts to couple sulfamoyl azides with arylboronic acids. This method is advantageous as it can be performed at room temperature in an open flask, making it a more practical and accessible route for the synthesis of unsymmetrical N-arylsulfamides. semanticscholar.org The use of sulfamoyl azides in this reaction has been shown to improve both the yield and reaction time compared to using sulfamides directly. semanticscholar.org
Furthermore, direct catalytic amidation of carboxylic acids offers a greener alternative to traditional methods that require stoichiometric activating agents. patsnap.com Catalysts based on boron, such as those that form bridged B-O-B heterocycles, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. nih.gov Titanium tetrafluoride has also been identified as an effective catalyst for the direct amidation of aromatic and aliphatic carboxylic acids. nih.gov These methods, while not yet explicitly detailed for the large-scale synthesis of this compound, represent the forefront of research and hold considerable potential for its more efficient and scalable production.
Table 1: Overview of Catalytic Methods for N-Aryl Sulfonamide Formation
| Catalytic Method | Catalyst Type | Reactants | Key Advantages |
| Direct C-H Amidation | Iridium or Rhodium | Aromatic C-H, Sulfonyl azide (B81097) | High atom economy, nitrogen as the only byproduct. rsc.org |
| Chan-Lam Coupling | Copper | Sulfamoyl azide, Arylboronic acid | Mild reaction conditions (room temperature, open flask). semanticscholar.org |
| Direct Amidation | Boron or Titanium | Carboxylic acid, Amine | Avoids stoichiometric activating agents, environmentally friendly. patsnap.comnih.govnih.gov |
Development of Novel Precursors and Intermediates
The innovation in synthetic routes is often driven by the development of novel precursors and intermediates that offer improved reactivity, selectivity, and safety. A common strategy for synthesizing this compound involves a multi-step process. A typical sequence begins with reacting methanesulfonyl chloride with a substituted phenylamine precursor under basic conditions to form the methylsulfamoyl intermediate. Subsequently, the acetic acid moiety is introduced via nucleophilic substitution or coupling reactions, often using chloroacetic acid.
Research into more advanced precursors has focused on improving the efficiency and versatility of this process. The use of sulfamoyl azides as precursors for the sulfamoyl group is a significant advancement. nih.govnih.gov These can be generated from secondary amines using specialized sulfonyl azide transfer agents like 2,3-dimethyl-1H-imidazolium triflate. nih.govnih.gov Sulfamoyl azides are shelf-stable and react efficiently in copper-catalyzed azide-alkyne cycloadditions and other coupling reactions, providing a robust method for incorporating the sulfamoyl group. nih.govnih.gov
Another area of development involves the rearrangement of N-arylsulfamates. Inspired by industrial processes, researchers have investigated the use of reagents like tributylsulfoammonium betaine (B1666868) (TBSAB) to facilitate a mild N-sulfamation of anilines, which can then undergo thermal rearrangement to the desired C-sulfonyl aniline. nih.govresearchgate.net This method provides a pathway to access key intermediates under less harsh conditions than traditional sulfonation methods that use highly acidic and polluting reagents like chlorosulfonic acid. thieme-connect.comnih.govresearchgate.net
Table 2: Key Precursors and Intermediates
| Precursor/Intermediate | Role in Synthesis | Synthetic Method of Preparation |
| 4-Aminophenylacetic acid | Phenylacetic acid backbone with an amino group for subsequent sulfamoylation. | Reduction of 4-nitrophenylacetic acid. researchgate.net |
| Methanesulfonyl chloride | Source of the methylsulfonyl group for reaction with an amine. | Commercially available. |
| Sulfamoyl azides | Stable precursors for the sulfamoyl group in coupling reactions. | Reaction of secondary amines with a sulfonyl azide transfer agent. nih.govnih.gov |
| N-Arylsulfamates | Intermediates that can undergo rearrangement to form C-sulfonyl anilines. | Reaction of anilines with reagents like tributylsulfoammonium betaine (TBSAB). nih.govresearchgate.net |
Preclinical Pharmacological and Biological Efficacy Assessments
In Vitro Biological Activity Evaluations
The initial screening of 2-[4-(Methylsulfamoyl)phenyl]acetic acid involved a variety of in vitro assays to determine its biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antioxidant potential.
Cell-Based Assays for Anti-inflammatory Potential
The anti-inflammatory properties of compounds related to this compound have been assessed using established cell-based models. These assays typically involve stimulating immune cells, such as macrophage-like cells, with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response in vitro. nih.gov The ability of the test compound to reduce the subsequent production of pro-inflammatory cytokines is then quantified.
Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) are measured to evaluate the compound's anti-inflammatory efficacy. nih.gov Studies on related compounds have demonstrated a significant reduction in the secretion of these key inflammatory mediators. nih.govnih.gov The mechanism for such compounds often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the NLRP3 inflammasome pathway. The sulfonyl group present in the structure of this compound is considered crucial for its interaction with biological macromolecules, potentially inhibiting enzymes involved in inflammatory processes.
| Assay Type | Principle | Endpoint Measured | Relevance |
|---|---|---|---|
| LPS-Stimulated Macrophage Assay | Monocyte/macrophage cell lines (e.g., HL-60) are treated with Lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The test compound is added to assess its ability to suppress this response. | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant, typically measured by ELISA. nih.gov | Models the cellular response to bacterial infection and inflammation, allowing for the evaluation of a compound's potential to modulate key inflammatory signaling pathways. |
| Cyclooxygenase (COX) Inhibition Assay | Measures the compound's ability to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins. mdpi.comnih.gov | The concentration of the compound required to inhibit 50% of enzyme activity (IC50). mdpi.comnih.gov | Differentiates between selective (COX-2) and non-selective (COX-1/COX-2) anti-inflammatory mechanisms, which is critical for predicting potential side effects. mdpi.com |
Antimicrobial Susceptibility Testing Against Pathogen Panels
The antimicrobial potential of this compound has been noted, with research indicating activity against a spectrum of bacterial strains. Preliminary findings suggest it may be effective against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
Antimicrobial susceptibility is typically determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC). d-nb.info This method involves exposing a standardized concentration of bacteria to serial dilutions of the test compound in a liquid growth medium. d-nb.info The MIC is defined as the lowest concentration of the compound that prevents visible bacterial growth after a specified incubation period. d-nb.infoekb.eg Further testing can determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum.
| Pathogen Type | Example Organism | Compound Class | Reported MIC Range (µg/mL) |
|---|---|---|---|
| Gram-positive | Staphylococcus aureus (including MRSA) | Pentanoic Acids with Thioxothiazolidine | 2 - 8 nih.gov |
| Gram-positive | Staphylococcus aureus | Pentanoic Acids with Thioxothiazolidine | 2 - 4 nih.gov |
| Gram-negative | Escherichia coli | Pentanoic Acids with Thioxothiazolidine | >64 nih.gov |
| Gram-positive | Staphylococcus aureus | Propolis Ethanolic Extract | 250 - 500 mdpi.com |
Note: The data presented are for structurally related compounds to illustrate typical findings in this type of assay, as specific MIC values for this compound are not detailed in the provided search results.
Cytotoxicity and Growth Inhibition Assays in Relevant Cell Lines
Preliminary studies suggest that this compound may possess anticancer activity, with screening assays indicating it can inhibit tumor growth. The cytotoxic or growth-inhibitory potential of a compound is commonly evaluated using assays that measure cell viability after exposure to the substance. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose. nih.govugm.ac.id In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov
The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.govresearchgate.net These assays are performed on various cell lines, including cancer cell lines (e.g., HeLa for cervical cancer, AMJ13 for breast cancer, SK-GT-4 for esophageal cancer) and normal cell lines to assess selectivity. ugm.ac.idf1000research.com
| Compound/Fraction | Cell Line | Cancer Type | IC50 (µg/mL) |
|---|---|---|---|
| ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)) | HeLa | Cervical Cancer | 22.75 ± 19.13 ugm.ac.id |
| Cisplatin (Control) | HeLa | Cervical Cancer | 14.96 ± 1.08 ugm.ac.id |
| Phenolic Fraction (Prunus arabica) | AMJ13 | Breast Cancer | 29.34 ± 2.37 f1000research.com |
| Terpene Fraction (Prunus arabica) | AMJ13 | Breast Cancer | 8.455 ± 3.02 f1000research.com |
| Phenolic Fraction (Prunus arabica) | SK-GT-4 | Esophageal Cancer | 21.97 ± 3.56 f1000research.com |
| Terpene Fraction (Prunus arabica) | SK-GT-4 | Esophageal Cancer | 15.14 ± 3.266 f1000research.com |
Note: The data presented are for various test compounds to illustrate typical findings from cytotoxicity assays, as specific IC50 values for this compound were not available in the provided search results.
Antioxidant Capacity Assessments
The antioxidant capacity of phenolic compounds is a significant area of research. Several spectrophotometric assays are commonly used to evaluate the ability of a compound to neutralize free radicals. These methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. nih.gove3s-conferences.orgdigitellinc.comresearchgate.net
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable DPPH radical. e3s-conferences.orgresearchgate.net Similarly, the ABTS assay measures the reduction of the pre-formed ABTS radical cation. nih.govresearchgate.net The FRAP assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants. nih.gove3s-conferences.org The results of these assays are often expressed as IC50 values or in terms of Trolox equivalents (TEAC). nih.gov While these methods are standard for evaluating phenolic acids, specific antioxidant capacity data for this compound is not detailed in the available research.
| Assay | Principle | Measurement |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow. e3s-conferences.orgresearchgate.net | Decrease in absorbance at ~517 nm. |
| ABTS Radical Cation Decolorization | Measures the ability of a compound to reduce the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gove3s-conferences.org | Decrease in absorbance at ~734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of the ferric (Fe³⁺) to ferrous (Fe²⁺) ion by the antioxidant compound at low pH, which forms a colored complex with TPTZ. nih.gove3s-conferences.org | Increase in absorbance at ~593 nm. |
Enzyme Assays and Functional Bioassays
The structural features of this compound, particularly the sulfonamide group, make it a candidate for interaction with specific enzymes. Functional bioassays are employed to determine the inhibitory activity of the compound against these molecular targets. Key enzymes relevant to its potential therapeutic effects include carbonic anhydrases (CAs) and cyclooxygenases (COXs).
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes that play roles in various physiological and pathological processes. plos.orgmdpi.com Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. plos.orgnih.govmdpi.com The sulfonamide moiety is a classic zinc-binding group, and compounds containing it are frequently evaluated as CA inhibitors. mdpi.com Inhibition assays measure the reduction in enzyme activity, with results expressed as an inhibition constant (Ki) or IC50 value. nih.govnih.gov
Cyclooxygenase (COX) Inhibition: The arylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. nih.gov COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Assays for COX inhibition measure the compound's ability to block this conversion, and the selectivity for COX-2 over COX-1 is a critical parameter for developing anti-inflammatory agents with fewer gastrointestinal side effects. mdpi.comnih.gov
| Enzyme Target | Compound Class | Inhibition Value (IC50 or Ki) | Selectivity |
|---|---|---|---|
| hCA IX | 2,4-dioxothiazolidinyl acetic acids | Ki: 3.1 - >33.3 µM nih.gov | Showed higher selectivity for hCA XII over hCA IX. nih.gov |
| hCA XII | 2,4-dioxothiazolidinyl acetic acids | Ki: 0.30 - 0.93 µM nih.gov | Effectively inhibited in the submicromolar range. nih.gov |
| COX-1 (ovine) | Phenoxy Acetic Acid Derivatives | IC50: 4.07 - >14.5 µM mdpi.com | High selectivity for COX-2 demonstrated for some derivatives (SI >100). mdpi.com |
| COX-2 (human) | Phenoxy Acetic Acid Derivatives | IC50: 0.06 - 0.97 µM mdpi.com | |
| COX-2 | 4-(aryloyl)phenyl methyl sulfones | High potency and selectivity reported for lead compounds. nih.gov | One derivative had a COX-1/COX-2 IC50 ratio of 262. nih.gov |
Note: The data presented are for structurally related compounds to illustrate typical findings in enzyme inhibition assays.
In Vivo Efficacy Studies in Preclinical Animal Models
Following in vitro characterization, promising compounds are advanced to in vivo studies using preclinical animal models to assess their efficacy in a whole-organism system. These models are crucial for evaluating the therapeutic potential for conditions such as inflammation and cancer.
For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard for acute inflammation. nih.govresearchgate.netexplorationpub.com In this model, carrageenan is injected into the paw, inducing a localized inflammatory response characterized by edema (swelling). nih.gov The efficacy of a test compound is determined by its ability to reduce the volume of this swelling over time compared to a control group. nih.gov Studies on related compounds have shown significant dose-dependent reductions in paw edema, often comparable to established anti-inflammatory drugs like indomethacin. nih.govnih.gov
For evaluating antitumor activity, xenograft models are commonly used. nih.govmdpi.com These involve implanting human tumor cells into immunocompromised mice. nih.govnih.gov The efficacy of a test compound is then measured by its ability to inhibit tumor growth. mdpi.com Studies on structurally related compounds, such as phenyl benzenesulfonates and flavone (B191248) acetic acid, have demonstrated significant decreases in tumor growth in mouse models of breast and pancreatic cancer. nih.govmdpi.com
| Indication | Model | Principle | Primary Endpoint |
|---|---|---|---|
| Acute Inflammation | Carrageenan-Induced Paw Edema (Rat/Mouse) | An irritant (carrageenan) is injected into the paw to induce a localized, acute inflammatory response. nih.govexplorationpub.com | Reduction in paw volume (edema) over several hours. nih.gov |
| Cancer | Tumor Xenograft (Mouse) | Human cancer cells are subcutaneously implanted into immunocompromised mice, which then form a solid tumor. nih.govmdpi.com | Inhibition of tumor volume/weight gain over the study period. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Lipopolysaccharide (LPS) |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |
| ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one)) |
| Cisplatin |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Trolox |
| Indomethacin |
| Arachidonic acid |
| Flavone acetic acid |
Investigation in Established Disease Models
Pharmacokinetic Profiling in Animal Species
Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of this compound in common preclinical animal species such as rats and dogs are not available in the reviewed scientific literature. This information is crucial for understanding the compound's behavior in a biological system and for predicting its potential therapeutic window and dosing regimens in future studies. The absence of such data limits a thorough understanding of its potential as a drug candidate.
Assessment of Auxin-like Phenotypes in Plant Biology Models
While specific studies on the auxin-like activity of this compound were not found, extensive research exists on the parent compound, phenylacetic acid (PAA), a naturally occurring auxin in plants. These studies provide a framework for understanding the potential biological activity of its derivatives.
PAA is recognized for its role in various aspects of plant growth and development, often exhibiting effects similar to the more commonly studied auxin, indole-3-acetic acid (IAA). nih.gov However, the biological activity of PAA is generally considered to be lower than that of IAA. nih.gov For instance, in Arabidopsis, the application of PAA was found to enhance the formation of lateral roots, though its activity was 10- to 20-fold lower than that of IAA. nih.gov Similarly, PAA induced the expression of the DR5-driven β-glucuronidase (GUS) reporter gene, a marker for auxin response, but with approximately 20-fold lower activity than IAA. nih.gov
Despite its lower potency in some assays, PAA can elicit strong physiological responses. In pea seedlings, PAA was reported to be more effective than IAA in inducing lateral root primordia and promoting the growth of emerged lateral roots. nih.govoup.com The endogenous levels of PAA in various plant tissues are often significantly higher than those of IAA, suggesting a physiologically relevant role. nih.gov
The mechanism of PAA action involves the TIR1/AFB signaling pathway, which is the same pathway utilized by IAA to regulate auxin-responsive genes. nih.gov Studies have shown that exogenously applied PAA can induce auxin-responsive genes and that its effects are mediated through this canonical auxin signaling cascade. jst.go.jpfrontiersin.org For example, treatment with benzyl (B1604629) cyanide, which is converted to PAA in plants, leads to classic auxin-overproducer phenotypes such as reduced primary root length, increased formation of adventitious roots, and elongated hypocotyls. frontiersin.org
The table below summarizes the comparative effects of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) on root development in Arabidopsis thaliana.
| Feature | Phenylacetic Acid (PAA) | Indole-3-Acetic Acid (IAA) |
| Lateral Root Formation | Induces formation | Induces formation (10-20x more active) |
| Primary Root Elongation | Inhibits at higher concentrations | Inhibits at higher concentrations |
| DR5::GUS Expression | Induces expression | Induces expression (~20x more active) |
Advanced Analytical Methodologies for Compound Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR identifies the chemical environment of hydrogen atoms within the molecule. For "2-[4-(Methylsulfamoyl)phenyl]acetic acid", key proton signals are observed for the methyl group of the sulfamoyl moiety, the methylene (B1212753) protons of the acetic acid group, and the aromatic protons on the phenyl ring. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns reveal adjacent proton relationships.
¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom in "this compound" gives a distinct signal, allowing for the identification of carbons in the methyl, methylene, aromatic, and carboxyl groups.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings, helping to assign protons within the same spin system, such as the aromatic protons. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for the ¹H and ¹³C spectra. These advanced experiments are crucial for unambiguously assigning all signals and confirming the compound's constitution. researchgate.net
Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. Actual values may vary depending on the solvent and experimental conditions.
| Nucleus | Functional Group | Representative Chemical Shift (δ) |
|---|---|---|
| ¹H | Carboxylic Acid (OH ) | ~12.0 ppm (broad singlet) |
| Aromatic (Ar -H) | 7.4 - 7.9 ppm (multiplet) | |
| Methylene (-CH₂ COOH) | ~3.6 - 3.8 ppm (singlet) | |
| Methyl (-SO₂NHCH₃ ) | ~2.6 ppm (doublet, if coupled to NH) | |
| Sulfamoyl (-SO₂NH CH₃) | ~4.8 ppm (quartet, if coupled to CH₃) | |
| ¹³C | Carbonyl (C =O) | ~175 - 178 ppm |
| Aromatic (Ar -C) | ~128 - 142 ppm | |
| Methylene (-CH₂ COOH) | ~40 - 41 ppm | |
| Methyl (-SO₂NHCH₃ ) | ~29 ppm |
Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net
Mass Spectrometry (MS): Standard MS analysis provides the molecular weight of "this compound". Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺, confirming its molecular mass. The fragmentation patterns observed in the mass spectrum can offer additional structural information. stackexchange.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to within a few parts per million. nih.govresearchgate.net This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For "this compound" (C₉H₁₁NO₄S), HRMS can confirm this specific formula, providing a high degree of confidence in the compound's identity. mdpi.com
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Monoisotopic Mass | 229.0409 Da |
| Observed Ion (ESI+) | [M+H]⁺ |
| Expected m/z (HRMS) | 230.0481 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. researchgate.netnih.gov
In the IR spectrum of "this compound," characteristic absorption bands confirm the key structural features:
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group.
A sharp, strong absorption peak between 1700-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.
Strong absorption bands are observed for the sulfonyl (S=O) group, typically appearing in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch).
Absorptions related to C-H bonds in the aromatic ring and the alkyl portions of the molecule are also present.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700 - 1720 (strong) | C=O stretch | Carboxylic Acid |
| 1300 - 1350 (strong) | S=O asymmetric stretch | Sulfonamide |
| 1150 - 1200 (strong) | S=O symmetric stretch | Sulfonamide |
| ~3000 | C-H stretch | Aromatic & Aliphatic |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for assessing the purity of non-volatile compounds like "this compound". mdpi.com
HPLC: In a typical reverse-phase HPLC method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). nih.govsielc.com A polar mobile phase, often a mixture of water (with an acid modifier like trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile, is used to elute the compound. nih.govsigmaaldrich.com The compound's purity is determined by integrating the area of its peak in the chromatogram, detected by a UV detector at a wavelength where the analyte absorbs strongly. Purity levels are often expected to be greater than 98% for research applications. nih.gov
UPLC: UPLC utilizes smaller particle sizes (<2 µm) in the stationary phase, which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.comnih.gov This makes UPLC particularly valuable for high-throughput screening and reaction monitoring where speed is essential.
Table 4: Typical HPLC/UPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Technique | Reverse-Phase HPLC/UPLC |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic or Trifluoroacetic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection | UV at ~228-254 nm |
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Direct analysis of carboxylic acids like "this compound" by GC can be challenging due to their low volatility and tendency to exhibit poor peak shape on common nonpolar columns. chromforum.org To overcome this, the compound is often derivatized to a more volatile ester form before analysis. GC-MS, the combination of gas chromatography with mass spectrometry, can then be used to separate and identify the derivatized compound and any impurities. jppres.comfrontiersin.org
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reaction progress and identifying compounds. sigmaaldrich.comanalyticaltoxicology.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). upatras.grmdpi.com The separated spots are visualized under UV light or by staining. By comparing the retention factor (Rf) of the spots to that of the starting material and the desired product, the progress of the reaction can be easily tracked. sigmaaldrich.com
X-ray Crystallography for Solid-State Structure Determination
While specific experimental crystallographic data for This compound is not extensively available in publicly accessible research literature, the application of X-ray crystallography would follow established principles. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.
Detailed Research Findings
A complete crystallographic study of This compound would yield critical data, which would be presented in standardized tables. Although specific values are not available, the following tables illustrate the type of information that would be generated.
Table 1: Crystal Data and Structure Refinement
This table would summarize the fundamental parameters of the crystal and the X-ray diffraction experiment.
| Parameter | Value |
| Empirical formula | C₉H₁₁NO₄S |
| Formula weight | 229.26 g/mol |
| Temperature | e.g., 293(2) K |
| Wavelength | e.g., 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | a = value Å, α = 90° |
| b = value Å, β = value° | |
| c = value Å, γ = 90° | |
| Volume | value ų |
| Z (molecules per unit cell) | e.g., 4 |
| Calculated density | value g/cm³ |
| Absorption coefficient | value mm⁻¹ |
| F(000) | value |
| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | e.g., 2.00 to 28.00° |
| Reflections collected | value |
| Independent reflections | value [R(int) = value] |
| Goodness-of-fit on F² | value |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
Table 2: Selected Bond Lengths and Angles
This table would provide key intramolecular distances and angles, allowing for a detailed analysis of the molecular geometry.
| Bond | Length (Å) | Angle | Angle (°) |
| S-O(1) | value | O(1)-S-O(2) | value |
| S-O(2) | value | O(1)-S-N | value |
| S-N | value | O(2)-S-N | value |
| S-C(1) | value | O(1)-S-C(1) | value |
| N-C(9) | value | O(2)-S-C(1) | value |
| C(7)-C(8) | value | N-S-C(1) | value |
| C(8)-O(3) | value | S-N-C(9) | value |
| C(8)-O(4) | value | C(4)-C(7)-C(8) | value |
| O(3)-C(8)-O(4) | value |
The solid-state structure would likely be influenced by hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor, and the sulfamoyl group contains both donor (N-H) and acceptor (S=O) sites. This would likely lead to the formation of hydrogen-bonded dimers or more extended networks in the crystal lattice, significantly impacting the compound's melting point, solubility, and other physical properties. The phenyl rings may also participate in π-π stacking interactions, further stabilizing the crystal structure.
Translational Research and Future Directions in Compound Development
The exploration of this compound and its derivatives has paved the way for significant advancements in pharmaceutical research. This compound serves as a crucial scaffold, leading to the development of targeted therapies and novel drug delivery systems. This article delves into the translational research and future developmental directions centered around this important chemical entity.
Q & A
Basic: What synthetic methodologies are recommended for 2-[4-(Methylsulfamoyl)phenyl]acetic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves coupling a methylsulfamoyl group to a phenylacetic acid backbone. A general approach includes:
- Step 1: Reacting methanesulfonyl chloride with a substituted phenylamine precursor under basic conditions (e.g., NaOH or K₂CO₃) to form the methylsulfamoyl intermediate .
- Step 2: Introducing the acetic acid moiety via nucleophilic substitution or coupling reactions. Chloroacetic acid is commonly used, with ethanol or dichloromethane as solvents .
- Optimization: Control reaction temperature (20–60°C) and pH (8–10) to minimize side products. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Basic: What spectroscopic and chromatographic techniques are effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies protons and carbons in the methylsulfamoyl and phenylacetic acid groups. Key peaks: δ 3.1–3.3 ppm (SO₂CH₃), δ 3.6–3.8 ppm (CH₂CO₂H) .
- Infrared (IR) Spectroscopy:
- Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch), 1150–1200 cm⁻¹ (S=O stretch) .
- Mass Spectrometry (MS):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) .
Advanced: How is the crystal structure determined, and what insights do hydrogen bonding interactions provide?
Answer:
- X-ray Crystallography:
- Hydrogen Bonding:
- O–H⋯N bonds form inversion dimers (R₄⁴(12) motif) with bond lengths ~2.8–3.0 Å .
- π–π stacking between aromatic rings (centroid distances: 3.7–3.8 Å) stabilizes the crystal lattice .
Advanced: What computational approaches predict biological activity and receptor interactions?
Answer:
- Virtual Screening:
- Molecular docking (e.g., AutoDock Vina) identifies potential binding to targets like PPARγ. Ligand efficiency scores (e.g., ΔG < -8 kcal/mol) prioritize candidates .
- Density Functional Theory (DFT):
- Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations:
- Analyze stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns trajectories) .
Advanced: How can metabolic pathways and environmental degradation products be investigated?
Answer:
- Biodegradation Studies:
- Environmental Fate Analysis:
Basic: What safety protocols are critical for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
